molecular formula C15H9BrN2O6 B12389777 Dnmt-IN-1

Dnmt-IN-1

Cat. No.: B12389777
M. Wt: 393.14 g/mol
InChI Key: QDGZPZFFDOYRGY-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dnmt-IN-1 is a compound that acts as an inhibitor of DNA methyltransferase 1 (DNMT1). DNA methyltransferases are enzymes responsible for adding methyl groups to DNA, a process known as DNA methylation. This process plays a crucial role in regulating gene expression and maintaining genome stability. Abnormal DNA methylation patterns are associated with various diseases, including cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dnmt-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Dnmt-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

Dnmt-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Dnmt-IN-1 exerts its effects by inhibiting the activity of DNA methyltransferase 1 (DNMT1). This inhibition prevents the addition of methyl groups to DNA, leading to changes in gene expression. The compound specifically targets the catalytic domain of DNMT1, interfering with its ability to transfer methyl groups from the donor molecule S-adenosyl methionine (SAM) to DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Dnmt-IN-1

This compound is unique due to its specific targeting of DNMT1 and its potential for high selectivity and potency. Unlike some other inhibitors, this compound may offer advantages in terms of reduced off-target effects and improved therapeutic efficacy .

Properties

Molecular Formula

C15H9BrN2O6

Molecular Weight

393.14 g/mol

IUPAC Name

(2R,3S)-3-bromo-3-nitro-2-(2-nitrophenyl)-2H-chromen-4-one

InChI

InChI=1S/C15H9BrN2O6/c16-15(18(22)23)13(19)10-6-2-4-8-12(10)24-14(15)9-5-1-3-7-11(9)17(20)21/h1-8,14H/t14-,15+/m1/s1

InChI Key

QDGZPZFFDOYRGY-CABCVRRESA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H]2[C@](C(=O)C3=CC=CC=C3O2)([N+](=O)[O-])Br)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C2C(C(=O)C3=CC=CC=C3O2)([N+](=O)[O-])Br)[N+](=O)[O-]

Origin of Product

United States

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